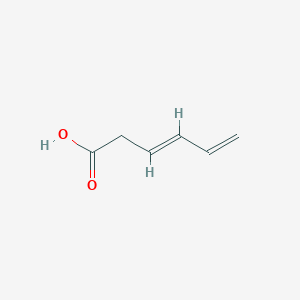

3,5-Hexadienoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a naturally occurring organic compound that is commonly used as a food preservative due to its antimicrobial properties . The compound is characterized by its unsaturated structure, which includes two conjugated double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Hexadienoic acid can be synthesized through the condensation of crotonaldehyde and malonic acid. The reaction involves heating a mixture of crotonaldehyde, malonic acid, and pyridine under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrially, this compound is produced via the reaction of crotonaldehyde with ketene. This method is preferred due to its higher yield and efficiency. The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Hexadienoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction of this compound can lead to the formation of hexanoic acid.

Substitution: The double bonds in the compound allow for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing this compound.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Products such as aldehydes, ketones, and carboxylic acids.

Reduction: Hexanoic acid.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemical Synthesis

Intermediate for Organic Compounds

3,5-Hexadienoic acid is utilized as a precursor in the synthesis of various organic compounds. Its unique structure allows for multiple reaction pathways, making it a valuable building block in organic chemistry. Notably, it can be transformed into sorbic acid, which is widely used as a food preservative due to its antimicrobial properties .

Benzannulation Reactions

Recent studies have highlighted the role of this compound in benzannulation reactions. These reactions facilitate the synthesis of polysubstituted aromatic compounds, including oligoaryls and naphthalenes. This versatility is attributed to the compound's ability to undergo regiospecific transformations, which are essential for developing complex molecular architectures .

Biological Applications

Antimicrobial Properties

this compound exhibits notable antimicrobial activity, making it suitable for use as a food preservative. Its mechanism of action involves disrupting microbial cell membranes, leading to increased permeability and eventual cell death. This property is particularly beneficial in preventing spoilage caused by mold, yeast, and fungi.

Potential Pharmaceutical Uses

The compound's antimicrobial properties also position it as a candidate for pharmaceutical applications. Research is ongoing to explore its efficacy as a preservative in various formulations, potentially enhancing the shelf life and safety of medicinal products.

Industrial Applications

Food Preservation

Due to its antimicrobial characteristics, this compound is employed in the food industry as a preservative. It helps inhibit the growth of spoilage microorganisms, thus extending the shelf life of food products. Its effectiveness against a broad spectrum of pathogens makes it an attractive alternative to synthetic preservatives.

Polymer Production

The reactivity of the double bonds in this compound allows for its use in polymer chemistry. Through hydrogenation or other chemical modifications, it can be converted into various polymers used in plastics and coatings. These applications are crucial for developing materials with specific properties suitable for industrial uses .

Case Studies and Research Findings

Mechanism of Action

The antimicrobial activity of 3,5-Hexadienoic acid is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

2,4-Hexadienoic acid:

Hexanoic acid: A saturated fatty acid with a similar carbon chain length but lacks the double bonds present in 3,5-Hexadienoic acid.

Uniqueness: this compound is unique due to its conjugated double bonds, which contribute to its antimicrobial properties. This structural feature distinguishes it from other similar compounds and enhances its effectiveness as a preservative .

Biological Activity

3,5-Hexadienoic acid, a diene fatty acid, has garnered interest due to its potential biological activities and applications in various fields, including agriculture and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by its two double bonds located at the 3rd and 5th carbon positions. Its molecular formula is C6H8O2, and it exists in various geometric isomers that can influence its biological activity. The compound can be synthesized through various methods, including dehydration reactions involving hydroxy acids or esters.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, the compound has been linked to the inhibition of bacterial growth in agricultural settings, making it a candidate for natural pesticides .

- Pheromone Activity : The compound has been studied for its role as a sex pheromone in certain insect species. Geometric isomers of this compound have demonstrated varying levels of attractiveness to target insects, which could be harnessed for pest control strategies .

Antimicrobial Properties

A study highlighted the antibacterial effects of penicillic acid (a derivative of this compound) against phytopathogenic bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 12.3 µg/ml for certain strains, indicating potent antibacterial activity . This suggests that compounds related to this compound could serve as effective alternatives to synthetic antibiotics in agriculture.

Pheromone Research

Research conducted by J. Tabata et al. demonstrated that the optical isomers of (E)-2-isopropyl-5-methyl-3,5-hexadienoic acid possess significant attracting activity comparable to natural pheromones. The (+) isomer showed stronger attraction than its (-) counterpart, which exhibited about half the activity . This finding opens avenues for developing eco-friendly pest management solutions utilizing these pheromonal properties.

Data Table: Biological Activities of this compound Derivatives

Properties

CAS No. |

29949-29-9 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(3E)-hexa-3,5-dienoic acid |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-4H,1,5H2,(H,7,8)/b4-3+ |

InChI Key |

KRMCNXUYEWISGE-ONEGZZNKSA-N |

Isomeric SMILES |

C=C/C=C/CC(=O)O |

Canonical SMILES |

C=CC=CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.